2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a useful research compound. Its molecular formula is C14H15ClN6O and its molecular weight is 318.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a part of the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 is ATP-competitive, meaning it competes with ATP for binding to the kinase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle . By inhibiting CDK2, the compound disrupts the progression of the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
These properties can help predict the compound’s absorption, distribution, metabolism, and excretion, all of which impact its bioavailability .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This can result in cell cycle arrest and the induction of apoptosis, leading to a decrease in cell proliferation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol are largely determined by its interactions with various biomolecules. Pyrazolo[3,4-d]pyrimidines, the class of compounds to which it belongs, have been found to exhibit inhibitory activities against certain enzymes, such as CDK2 . This suggests that this compound may interact with similar enzymes and proteins, influencing biochemical reactions.
Cellular Effects
The cellular effects of this compound are likely to be multifaceted, given its potential interactions with various biomolecules. For instance, compounds of the pyrazolo[3,4-d]pyrimidine class have been found to exhibit anti-proliferative activity against certain cancer cell lines . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, leading to changes in their activity. For example, pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that this compound may exert its effects at the molecular level by inhibiting or activating enzymes, and inducing changes in gene expression.
Properties
IUPAC Name |
2-[[4-(4-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O/c1-21-13-11(8-17-21)12(19-14(20-13)16-6-7-22)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEIWDWWYZKFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.